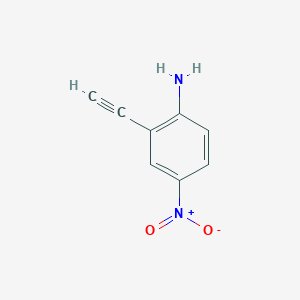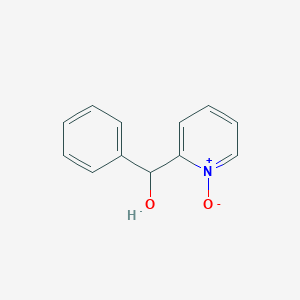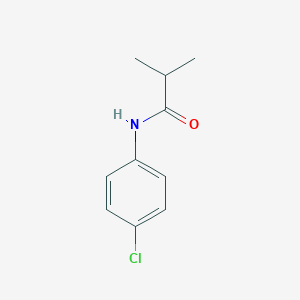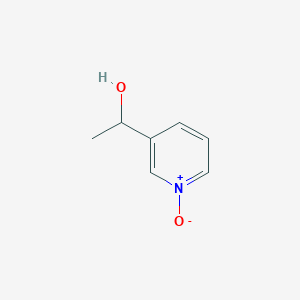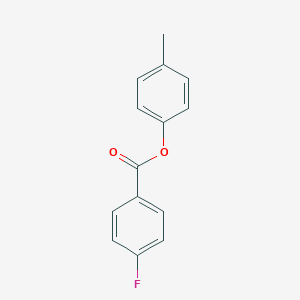
Phenyl 3-phenylpropanoate
Vue d'ensemble
Description
Phenyl 3-phenylpropanoate, also known as Phenylpropionate benzene carboxylic acid, is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. It is a colorless, crystalline solid with a sweet floral odor. Phenyl 3-phenylpropanoate has various applications in scientific research, including its use as a precursor in the synthesis of other compounds, as well as its use in the study of its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Phenyl 3-phenylpropanoate is not well understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.
Effets Biochimiques Et Physiologiques
Phenyl 3-phenylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antitumor activity. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 3-phenylpropanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its properties and potential applications are well understood. However, there are also some limitations to its use. For example, it may be toxic in high doses, and its effects may vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for research on Phenyl 3-phenylpropanoate. One potential area of study is its potential as an anti-inflammatory and analgesic agent. Additionally, its potential antitumor activity and antioxidant properties may also be explored further. Further research may also be conducted to better understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
Phenyl 3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including esters, ketones, and alcohols. Additionally, it has been used in the study of its biochemical and physiological effects, including its potential as an anti-inflammatory and analgesic agent.
Propriétés
Numéro CAS |
726-26-1 |
|---|---|
Nom du produit |
Phenyl 3-phenylpropanoate |
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
phenyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
VIGODTIMSIHKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
Autres numéros CAS |
726-26-1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

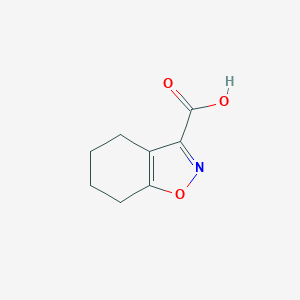
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
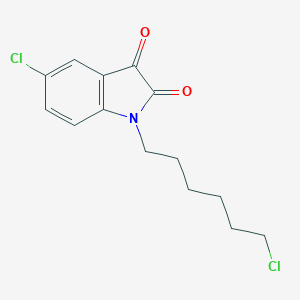
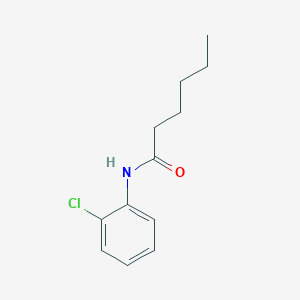
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
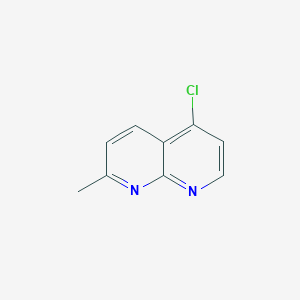
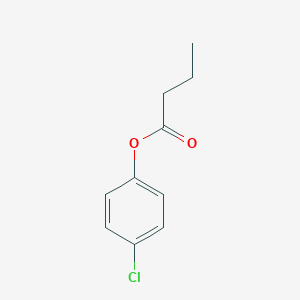
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
